N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide
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Overview
Description
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a bromobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the coupling of two furan rings, often using palladium-catalyzed cross-coupling reactions.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the bifuran structure, which can be achieved through nucleophilic substitution reactions.
Bromobenzamide Formation: The final step involves the formation of the bromobenzamide structure, typically through the reaction of 2-bromobenzoic acid with an amine derivative of the bifuran-hydroxyethyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide depends on its application:
Biological Systems: It may interact with specific enzymes or proteins, inhibiting their function or altering their activity.
Chemical Reactions: Acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide
- N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide
Uniqueness
N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide is unique due to the presence of both a bifuran moiety and a bromobenzamide structure, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGSSBMDKVOPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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